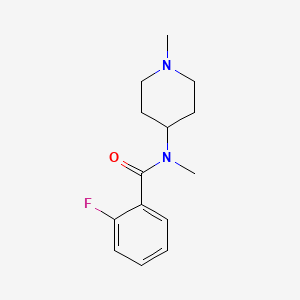![molecular formula C19H15F3N2 B11500186 4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11500186.png)
4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine: is a fascinating compound with a complex structure. Its molecular formula is C19H15F3N2 , and its average mass is approximately 328.33 Da . This compound belongs to the benzodiazepine family, which has diverse applications in both research and industry.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of appropriate precursors under specific conditions. Unfortunately, detailed experimental procedures are scarce due to the compound’s rarity and specialized nature.
Industrial Production:: Industrial-scale production methods are not widely documented. Researchers typically synthesize small quantities for specific studies.
Chemical Reactions Analysis
Reactivity::
Reduction: Reduction reactions could yield various derivatives.
Substitution: Substitution reactions at different positions on the aromatic rings are possible.
Trifluoromethylating Agents: Used to introduce the trifluoromethyl group.
Cyclization Reagents: Facilitate the formation of the pyrrolo-benzodiazepine ring system.
Major Products:: The major products depend on the specific reaction conditions and starting materials. Further research is needed to explore these aspects.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers investigate derivatives of this compound for potential drug development.
Catalysis: The unique structure may enable catalytic applications.
Neuropharmacology: Benzodiazepines, including this compound, interact with GABA receptors, affecting neurotransmission.
Anticonvulsant Properties: Some benzodiazepines exhibit anticonvulsant effects.
Materials Science: The compound’s structure may inspire novel materials or polymers.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, influencing cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its trifluoromethyl-substituted phenyl group, it shares structural features with other benzodiazepines. Notable similar compounds include diazepam (C16H13ClN2O) and hydramethylnon (C16H13F3N2O) .
Properties
Molecular Formula |
C19H15F3N2 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C19H15F3N2/c20-19(21,22)15-7-3-6-13(11-15)18-17-9-4-10-24(17)16-8-2-1-5-14(16)12-23-18/h1-11,18,23H,12H2 |
InChI Key |
XFMJWEIWAAWRJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


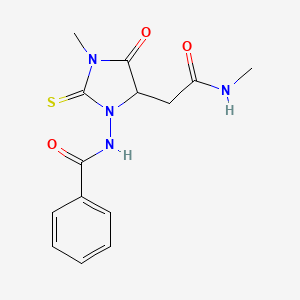
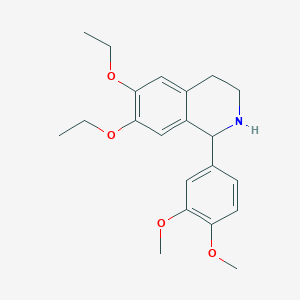
![5-Benzyl-3-(2-hydroxy-5-methoxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11500124.png)
![3-cyclohexyl-N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]propanamide](/img/structure/B11500126.png)
![3-chloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzenesulfonamide](/img/structure/B11500127.png)
![N-[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B11500133.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11500139.png)
![Ethyl 2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11500142.png)
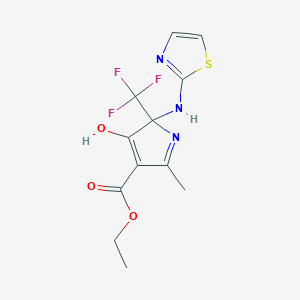
![2,2'-[1,2-phenylenebis(methylenethio)]bis(1-methyl-1H-benzimidazole)](/img/structure/B11500154.png)
![Ethyl {[6-amino-1-(2-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetate](/img/structure/B11500169.png)
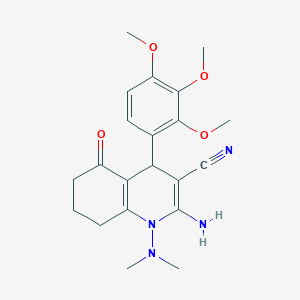
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11500191.png)
